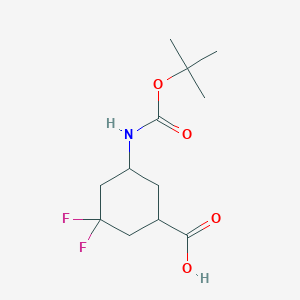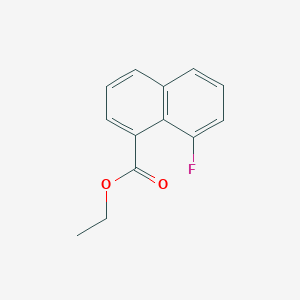
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid is a chemical compound known for its unique structure and potential biological activities. It is also referred to as Ginkgolic acid C17:2 . This compound is characterized by a long hydrocarbon chain with two double bonds and a hydroxyl group attached to a benzoic acid moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of heptadeca-8,11-dienyl alcohol with 6-hydroxybenzoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Substitution: The hydroxyl group on the benzoic acid moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients . Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ginkgolic Acid C151: Similar structure but with a shorter hydrocarbon chain and one double bond.
Ginkgolic Acid C171: Similar structure but with only one double bond in the hydrocarbon chain.
Ginkgolic Acid C130: Similar structure but with a shorter saturated hydrocarbon chain.
Uniqueness
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid stands out due to its specific double bond configuration and longer hydrocarbon chain, which may contribute to its unique biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H36O3 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-heptadeca-8,11-dienyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27) |
Clé InChI |
OFFQPVDOVYHTBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


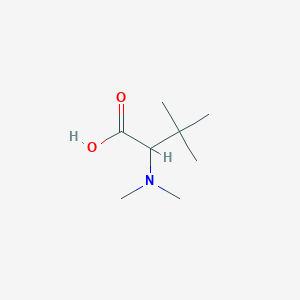
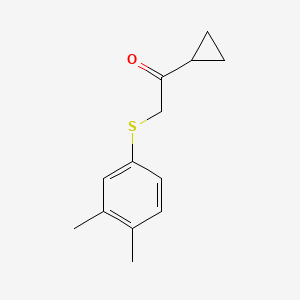
![Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13649369.png)
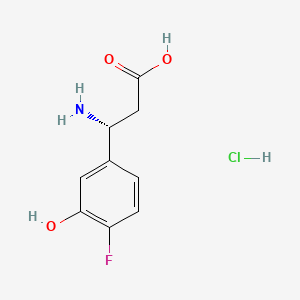

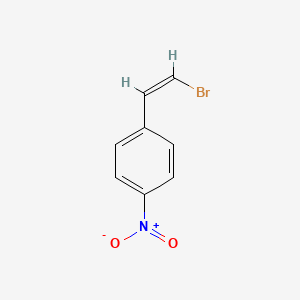
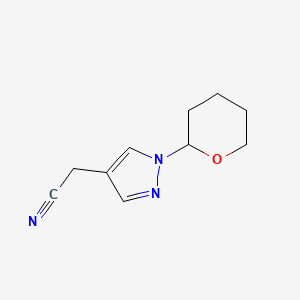
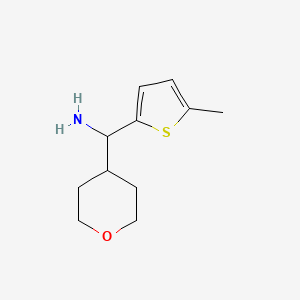
![tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13649401.png)

![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)

